6-(bromomethyl)-3,4-dihydro-1H-2-benzopyran
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Overview
Description
6-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The bromomethyl group at the 6-position of the benzopyran ring makes this compound particularly interesting for synthetic chemists due to its reactivity and potential for further functionalization.
Mechanism of Action
Target of Action
Isochromans, a class of compounds to which 6-(bromomethyl)isochromane belongs, have been recognized for their diverse therapeutic applications in pharmacological practices . They have been synthesized as drug-like candidates with multiple medicinal features, including effects on the central nervous system (CNS), antioxidant properties, antimicrobial activity, antihypertensive effects, antitumor properties, and anti-inflammatory agents .
Mode of Action
The synthesis of isochromanone derivatives, which include 6-(bromomethyl)isochromane, involves a z-selective-1,3-oh insertion/aldol cyclization reaction involving acyclic carboxylic oxonium ylides . This process is facilitated by the combination of achiral dirhodium salts and chiral N,N′-dioxide–metal complexes .
Biochemical Pathways
The synthesis of isochroman derivatives has been associated with the formation of highly active onium ylides, which undergo either enantioselective insertion reaction or interception by electrophiles . This process is crucial for the effective construction of structurally complex molecules .
Result of Action
Isochroman derivatives have been associated with a variety of medicinal features, including effects on the cns, antioxidant properties, antimicrobial activity, antihypertensive effects, antitumor properties, and anti-inflammatory agents .
Action Environment
The synthesis of isochroman derivatives involves a cascade reaction that is efficiently enabled by the use of α-diazoketones instead of α-diazoesters . This suggests that the reaction conditions, such as the choice of reagents, can influence the outcome of the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(bromomethyl)-3,4-dihydro-1H-2-benzopyran typically involves the bromination of a suitable precursor. One common method is the bromination of 6-methyl-3,4-dihydro-1H-2-benzopyran using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
6-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
6-Methyl-3,4-dihydro-1H-2-benzopyran: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
6-(Chloromethyl)-3,4-dihydro-1H-2-benzopyran: Similar reactivity but with different leaving group properties.
6-(Hydroxymethyl)-3,4-dihydro-1H-2-benzopyran: More polar and less reactive in substitution reactions compared to the bromomethyl derivative.
Uniqueness
6-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran is unique due to its bromomethyl group, which provides a versatile handle for further chemical modifications. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry for the development of new therapeutic agents .
Properties
IUPAC Name |
6-(bromomethyl)-3,4-dihydro-1H-isochromene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-2,5H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLKCBKWJTXLMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=C(C=C2)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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